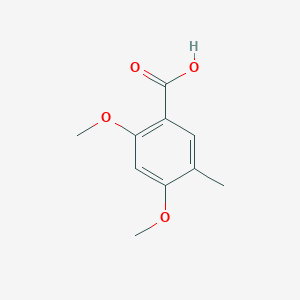

2,4-Dimethoxy-5-methylbenzoic acid

Description

Nomenclature and Chemical Identity

To fully understand the chemical nature of 2,4-Dimethoxy-5-methylbenzoic acid, it is essential to define its various identifiers and structural properties.

IUPAC Name and Common Synonyms

The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of its functional groups: a benzoic acid core with two methoxy (B1213986) groups at positions 2 and 4, and a methyl group at position 5 of the benzene (B151609) ring. While not as prevalent as its IUPAC name, it may be referred to by variations in research and commercial contexts.

CAS Registry Number (e.g., 50625-55-3)

For unambiguous identification in scientific literature and databases, this compound is assigned the CAS Registry Number 50625-55-3 . biosynth.com This unique numerical identifier ensures that researchers are referring to the exact same chemical substance, regardless of the naming convention used.

Molecular Formula (C₁₀H₁₂O₄)

The molecular formula for this compound is C₁₀H₁₂O₄ . biosynth.com This formula indicates that each molecule of the compound is composed of ten carbon atoms, twelve hydrogen atoms, and four oxygen atoms.

Structural Representation (2D and 3D)

The two-dimensional structure of this compound illustrates the connectivity of its atoms, showing the benzene ring with the attached carboxyl, methoxy, and methyl groups. Three-dimensional models provide a more accurate depiction of the spatial arrangement of the atoms, which is crucial for understanding its chemical reactivity and interactions with other molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 50625-55-3 biosynth.com |

| Molecular Formula | C₁₀H₁₂O₄ biosynth.com |

Historical Context and Discovery in Academic Literature

The specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its emergence can be understood within the broader context of the history of benzoic acid and its derivatives. Benzoic acid itself was discovered in the 16th century, with its industrial synthesis beginning in the 19th century. chemimpex.commdma.ch The synthesis of substituted benzoic acids followed as organic chemistry techniques became more sophisticated.

It is likely that this compound was first synthesized and characterized during the 20th century, a period of significant expansion in the exploration of new organic compounds and their potential applications. The synthesis of related compounds, such as 2,5-dimethoxy-4-methylbenzaldehyde, was described in the mid-20th century, suggesting that the synthesis of the corresponding benzoic acid would have been a logical and achievable subsequent step for organic chemists of that era. rsc.org

Significance and Research Trajectory in Organic Chemistry

The primary significance of this compound in organic chemistry lies in its role as a versatile intermediate or building block for the synthesis of more complex molecules. biosynth.com Its substituted benzene ring provides a scaffold upon which further chemical transformations can be carried out.

The presence of multiple functional groups—a carboxylic acid, two methoxy groups, and a methyl group—offers several sites for chemical reactions. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. The methoxy groups can potentially be cleaved to form hydroxyl groups, and the aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

While specific, large-scale applications of this compound are not widely reported, its structural motif is found within more complex molecules that are of interest in medicinal chemistry and materials science. For instance, derivatives of Fmoc-5-amino-2,4-dimethoxy-benzoic acid, which shares a similar substitution pattern, are utilized in peptide synthesis and drug development. chemimpex.com This suggests that this compound and its derivatives have potential as precursors for the synthesis of biologically active compounds. The research trajectory for this compound is therefore closely tied to its utility in the synthesis of novel organic materials and potential pharmaceutical agents.

Emerging Research Directions

This compound, a substituted aromatic carboxylic acid, is primarily recognized in the scientific community as a valuable chemical intermediate and building block. biosynth.com Its inherent structural features pave the way for the synthesis of more complex molecules, positioning it as a key starting material in various research and development sectors. The emerging research directions for this compound are not so much in its direct application, but rather in the novel molecules and materials synthesized from it.

Current and future research involving this compound is largely concentrated on its utility in the synthesis of fine and specialty chemicals. biosynth.com Its versatile structure allows for a range of chemical modifications, making it an attractive component for creating diverse molecular architectures. These derivatives are then explored for a variety of applications in medicinal chemistry and materials science.

One of the most promising areas of research for derivatives of the 2,4-dimethoxybenzoic acid core is in the field of drug discovery and peptide synthesis. For instance, a closely related compound, Fmoc-5-amino-2,4-dimethoxy-benzoic acid, serves as a crucial element in the development of peptide-based pharmaceuticals. chemimpex.com In this context, it functions as a stable and easily handled protecting group during solid-phase peptide synthesis, a fundamental technique for creating therapeutic peptides. chemimpex.com The unique structure of such derivatives facilitates the selective modification of amino acids, which is essential for enhancing the stability and bioavailability of peptide drugs. chemimpex.com This opens up avenues for innovation in creating targeted therapies for a wide range of diseases. chemimpex.com

Furthermore, the core structure of dimethoxybenzoic acids is being investigated for the synthesis of various biologically active compounds. Research into related methoxybenzoic acid structures has shown their potential as precursors to flavones, a class of compounds with a broad spectrum of biological activities. researchgate.net Although this research does not directly involve the 5-methyl substituted variant, it highlights the potential for the broader class of dimethoxybenzoic acids to serve as scaffolds for medicinally important molecules.

The table below summarizes the key areas of application for derivatives of the 2,4-dimethoxybenzoic acid scaffold, indicating the direction of ongoing research.

| Research Area | Application of Derivatives | Significance |

| Medicinal Chemistry | Synthesis of peptide-based drugs | Enhances stability and bioavailability of therapeutic peptides. chemimpex.com |

| Drug Discovery | Building block for complex biologically active molecules | Facilitates the creation of targeted therapies. chemimpex.com |

| Fine Chemical Synthesis | Intermediate for specialty research chemicals | Provides a versatile platform for diverse chemical products. biosynth.com |

While direct research into the applications of this compound is not extensive, its role as a foundational element for more complex and functionalized molecules underscores its importance. The future of research related to this compound will likely be driven by the innovative applications of its derivatives in the ongoing quest for new therapeutic agents and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKBHAIWAXLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679891 | |

| Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50625-55-3 | |

| Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethoxy 5 Methylbenzoic Acid and Its Analogs

Strategies for De Novo Synthesis

De novo synthesis refers to the construction of the target molecule from simpler, often commercially available precursors. These strategies involve creating the benzoic acid skeleton and sequentially introducing the required functional groups in a controlled manner.

Multi-step Synthetic Sequences from Precursors

One common approach to synthesizing substituted benzoic acids involves a multi-step sequence starting from simpler aromatic compounds. For instance, the synthesis of 2-methyl-3-methoxy benzoic acid can be achieved through various routes, including the Grignard reaction of 2-chloro-6-methoxy toluene with carbon dioxide or a longer sequence starting from ortho-xylene involving nitration, oxidation, reduction, diazotization, and finally etherification. google.com Another established method for preparing acids like mesitoic acid involves the reaction of mesitylene with oxalyl chloride in the presence of aluminum chloride, followed by hydrolysis. orgsyn.org This highlights a general strategy where a substituted benzene (B151609) is carboxylated to yield the target benzoic acid.

A hypothetical multi-step synthesis for a related compound, 2-propoxy-5-methylbenzoic acid, starts from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). The process involves:

Esterification: The carboxylic acid group of p-cresotinic acid is first protected as an ethyl ester.

Alkylation: The hydroxyl group is then propylated to form the ether linkage.

Hydrolysis: Finally, the ethyl ester is hydrolyzed to yield the desired 2-propoxy-5-methylbenzoic acid. This route is often preferred as it can avoid the difficult separation of intermediates and result in better yields.

Catalytic Approaches in Synthesis

Catalysis offers efficient and often more environmentally benign pathways for synthesizing benzoic acid derivatives. Transition-metal catalysts are particularly prominent in this area.

Palladium-catalyzed Carbonylation: A two-step method has been developed for the synthesis of benzoic acid derivatives from aryl iodides and carbon dioxide (CO2). nih.gov This process involves the electrochemical reduction of CO2 to carbon monoxide (CO), followed by a palladium-catalyzed hydroxycarbonylation of the aryl iodide. nih.gov This approach utilizes sustainable feedstocks and can be performed at room temperature. nih.gov

Rhodium-catalyzed C-H Activation: Rhodium complexes can catalyze the annulation of benzoic acids with alkynes. mdpi.com The regioselectivity of this C-H activation is influenced by both steric and coordination effects of substituents like methoxy (B1213986) groups. mdpi.com Rhodium(III)-cyclopentadienyl catalysts have also been shown to accelerate the C-H olefination of benzoic acid derivatives. nih.gov

Cobalt-based Catalysis: Catalytic systems based on cobalt acetate (B1210297) have been used for the selective oxidation of tolyl-substituted compounds to the corresponding benzoic acids using air as the oxidant. researchgate.net This method can provide high yields of the desired acid. researchgate.net

Ruthenium-catalyzed Allylation: A carboxylate-directed C-H functionalization using a ruthenium catalyst allows for the regiospecific introduction of allyl groups ortho to the carboxylate on benzoic acids. nih.gov

The table below summarizes various catalytic approaches for the synthesis and functionalization of benzoic acids.

| Catalyst System | Reaction Type | Substrate | Outcome | Ref |

| Pd@MIL-101(Cr)-NH2 | Hydroxycarbonylation | Aryl iodides | Benzoic acid derivatives | nih.gov |

| [Cp*RhCl2]2 | Annulation | Benzoic acids and alkynes | Substituted isocoumarins | mdpi.com |

| Cobalt acetate / NaBr | Oxidation | Tolyl-substituted compounds | Benzoic acids | researchgate.net |

| [Ru(p-cymene)Cl2]2 | C-H Allylation | Benzoic acids | ortho-allylbenzoic acids | nih.gov |

Novel Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. Key parameters that are often varied include temperature, reaction time, and the stoichiometry of reagents. sjf.ch

In the synthesis of a benzocaine intermediate, for example, varying the reaction temperature between 70°C and 100°C showed an optimal yield at approximately 90°C. sjf.ch Similarly, reaction times were optimized to peak at 80-90 minutes, and the amount of the oxidizing agent (KMnO4) was fine-tuned to between 2.4 and 2.5 equivalents for the best results. sjf.ch Such optimization can significantly improve product yield and purity. sjf.ch

For multi-step syntheses, process optimization at each stage is vital. In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid, the conditions for etherification, sulfonyl chlorination, amination, and esterification were individually optimized. semanticscholar.orgresearchgate.net For instance, the etherification step achieved a yield of 92.6%, and the subsequent sulfonyl chlorination reached a 95.7% yield under optimized conditions, contributing to an improved total yield of 63.7%. semanticscholar.orgresearchgate.net

The choice of solvent and catalyst can also be considered a novel condition. For example, methods have been developed for synthesizing benzoic acid from toluene using an alcohol catalyst under visible light, avoiding harsh chemicals. google.com Furthermore, heterogeneous catalysts are being explored, such as a CO2-mediated CeO2-5CuO catalyst for the decarboxylative oxidation of benzoic acids, which can be regenerated and reused multiple times. nih.gov

Regioselective Functionalization and Derivatization

Regioselective reactions are essential for introducing functional groups at specific positions on the aromatic ring, which is a key challenge in the synthesis of highly substituted molecules like 2,4-Dimethoxy-5-methylbenzoic acid.

Introduction of Methoxy Groups

The precise placement of methoxy groups on a benzoic acid framework is typically guided by the directing effects of the substituents already present on the ring.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. organic-chemistry.org In this technique, a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to deprotonate a specific ortho position. The resulting arylmetal species can then react with an electrophile. For 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at -78°C leads to deprotonation exclusively at the position ortho to the carboxylate group (the C6 position). organic-chemistry.org Conversely, using n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.org This method allows for the controlled introduction of substituents at positions that might be difficult to access through classical electrophilic aromatic substitution.

Methylation Reactions

Similar to methoxylation, the introduction of a methyl group at a specific position requires regioselective methods. While Friedel-Crafts alkylation is a classic method for methylation, it can suffer from issues with polysubstitution and regioselectivity.

Modern C-H activation/methylation reactions provide a more controlled approach. The carboxylate group of benzoic acid can act as a directing group to guide a transition metal catalyst to activate a C-H bond at the ortho position, which can then be methylated. This strategy allows for the predictable and selective functionalization of benzoic acids.

Halogenation Procedures

Halogenation of dimethoxybenzoic acid derivatives is a key step in the synthesis of various intermediates. For instance, the iodination of 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid can be achieved using an iodine/silver nitrate (I₂/AgNO₃) reagent. This method can lead to a mixture of partially and completely iodinated products. The lower activity of the iodinating reagent has been associated with a reduced yield of the fully substituted products. However, this approach has been found suitable for the synthesis of 2,4,6-triiodo-3,5-dimethoxybenzoic acid mu-varna.bg.

Another example is the preparation of 2-bromo-4,5-dimethoxybenzoic acid. This can be synthesized from 3,4-dimethoxy-toluene through a directed bromination reaction with sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene. This intermediate is then oxidized using potassium permanganate in the presence of tetrabutyl ammonium (B1175870) bromide to produce the final acid google.com.

Amidation and Esterification Reactions

Amidation and esterification are fundamental reactions for modifying the carboxylic acid group of dimethoxybenzoic acids.

Esterification: The synthesis of 3,4-dimethoxybenzoic acid methyl ester can be accomplished through an esterification reaction between veratric acid (3,4-dimethoxybenzoic acid) and methanol. This reaction is catalyzed by dicyclohexylcarbodiimide (DCC) at a temperature below 45°C. The molar ratio of veratric acid to methanol is typically in the range of 1:1.2 to 1.5, and the reaction is generally carried out for 1 to 5 hours google.com.

Amidation: The direct amidation of esters, such as 4-dodecyloxybenzoic acid methyl ester with ethylenediamine, can be challenging. Issues such as incomplete reaction or reversion of the reaction after workup have been reported. The choice of solvent and reaction conditions is critical for the success of such amidations researchgate.net.

Synthesis of Isomers and Related Benzoic Acid Derivatives

The synthesis of various isomers of dimethoxy-methylbenzoic acid and other related dimethoxybenzoic acids involves distinct synthetic strategies.

Synthetic Pathways to 2,4-Dimethoxy-6-methylbenzoic Acid

Also known as O,O-Dimethylorsellinic acid or orsellinic acid dimethyl ether, 2,4-dimethoxy-6-methylbenzoic acid is a notable isomer. Detailed synthetic routes are often proprietary or described in specialized chemical literature.

Synthesis of 2,4-Dimethoxy-3-methylbenzoic Acid

Comparative Synthesis of Other Dimethoxybenzoic Acid Isomers (e.g., 2,5-Dimethoxybenzoic Acid, 3,4-Dimethoxybenzoic Acid)

2,5-Dimethoxybenzoic Acid: This compound has been utilized as an intermediate in the synthesis of the alkaloid GB 13. One synthetic approach involves the reductive alkylation of 2,5-dimethoxybenzoic acid sigmaaldrich.commedchemexpress.comchemicalbook.comchemsrc.com.

3,4-Dimethoxybenzoic Acid (Veratric Acid): A common synthesis of veratric acid involves the haloform reaction of 3,4-dimethoxy acetophenone. Optimization of this process can lead to a yield of up to 90%. However, a notable side product, 2-chloro-4,5-dimethoxybenzoic acid, can also be formed acs.org. Veratric acid can also be synthesized from benzoic acid foodb.ca.

Green Chemistry Approaches in this compound Synthesis

Currently, there is limited specific information available in the public domain regarding the application of green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Future research may explore more environmentally benign synthetic routes for this compound.

Environmentally Benign Solvents and Reagents

The selection of solvents and reagents is a cornerstone of green chemistry, aiming to minimize environmental impact and enhance process safety. In the synthesis of this compound and its analogs, a notable trend is the move away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives.

Historically, the synthesis of benzoic acid derivatives often relied on solvents such as toluene, benzene, and chlorinated hydrocarbons. While effective, these solvents pose significant environmental and health risks. Modern approaches are increasingly exploring the use of environmentally benign solvents like water, supercritical fluids, and bio-derived solvents. For instance, water is an ideal solvent for certain reactions due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the feasibility of conducting various organic reactions in aqueous media, often with the aid of phase-transfer catalysts or surfactants to overcome solubility issues.

Another promising avenue is the use of solvent-free or neat reactions , where the reactants themselves act as the solvent. This approach entirely eliminates solvent-related waste and simplifies product purification. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this context, often enabling solvent-free reactions to proceed at significantly accelerated rates and with higher yields compared to traditional heating methods.

The choice of reagents is also critical for a sustainable synthesis. Traditional methods for the synthesis of benzoic acids sometimes involve stoichiometric amounts of hazardous oxidizing agents. Green chemistry principles advocate for the use of catalytic amounts of more benign oxidants. For example, hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. The development of catalytic systems that can effectively utilize H₂O₂ for the oxidation of precursor molecules to benzoic acids represents a significant step forward.

| Solvent/Reagent Type | Examples | Advantages in Synthesis |

| Benign Solvents | Water, Supercritical CO₂, Ionic Liquids, Polyethylene Glycol (PEG) | Reduced environmental impact, improved safety, potential for catalyst recycling. |

| Solvent-Free Conditions | Neat reactions, Microwave-assisted synthesis | Elimination of solvent waste, simplified work-up, often faster reaction times. |

| Green Reagents | Hydrogen peroxide, Oxygen (from air) | Atom economy, formation of non-toxic byproducts (e.g., water). |

Catalyst Development for Sustainable Production

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations with minimal waste generation. The development of novel catalysts for the synthesis of this compound and its analogs is an active area of research, with a focus on heterogeneous catalysts and biocatalysis.

Heterogeneous catalysts are particularly attractive for industrial applications because they can be easily separated from the reaction mixture and reused, reducing both cost and environmental burden. For the synthesis of substituted benzoic acids, various solid acid and metal-based catalysts have been investigated. For example, metal-organic frameworks (MOFs) supporting palladium catalysts have shown excellent yields in the hydroxycarbonylation of aryl iodides at room temperature, a sustainable route to benzoic acid derivatives. scispace.com These catalysts can often be recycled multiple times without a significant loss of activity. scispace.com

The use of nanocatalysts is another emerging trend. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and selectivity. Gold nanoparticles supported on various materials have been explored for the oxidation of substituted toluenes to the corresponding benzoic acids.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions (ambient temperature and pressure, neutral pH). While the direct enzymatic synthesis of this compound may not be widely established, the principles of biocatalysis are being applied to the synthesis of related aromatic compounds. The use of enzymes can potentially reduce the need for protecting groups and lead to cleaner reaction profiles with fewer byproducts.

| Catalyst Type | Example | Key Advantages for Sustainable Production |

| Heterogeneous Catalysts | Metal-Organic Frameworks (MOFs), Supported Metal Nanoparticles | Ease of separation and recyclability, reduced metal leaching, potential for continuous flow processes. |

| Biocatalysts | Enzymes (e.g., oxidases, hydrolases) | High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources. |

Industrial Scale-up Considerations in Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a robust industrial process involves a multitude of practical considerations. For the synthesis of this compound, these considerations are crucial for ensuring economic viability, safety, and sustainability at a larger scale.

A key aspect of process intensification is the move from traditional batch reactors to continuous flow systems. Flow chemistry offers several advantages for the industrial synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for in-line monitoring and control. This can lead to higher yields, better product quality, and reduced waste generation.

| Scale-up Consideration | Key Factors | Impact on Industrial Production |

| Process Intensification | Continuous flow reactors, microwave technology | Improved safety, better process control, higher throughput, reduced footprint. |

| Downstream Processing | Extraction, crystallization, filtration, drying | Significant impact on solvent usage, energy consumption, and final product purity. |

| Economic Feasibility | Raw material costs, energy efficiency, catalyst longevity, waste management | Determines the commercial viability and competitiveness of the manufacturing process. |

| Safety and Regulatory Compliance | Hazard analysis, process safety management, environmental regulations | Essential for responsible and legal operation of an industrial chemical process. |

Spectroscopic and Advanced Structural Elucidation of 2,4 Dimethoxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,4-Dimethoxy-5-methylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

While experimental spectra for this compound are not widely available in the literature, the expected chemical shifts and coupling constants can be predicted based on established principles and data from structurally similar compounds, such as other substituted benzoic acids.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is the most deshielded and is predicted to appear in the range of 168-172 ppm. The aromatic carbons will resonate between approximately 95 and 165 ppm. The carbons bearing the electron-donating methoxy (B1213986) groups (C-2 and C-4) will be significantly shielded and are expected at the higher end of this range, while the carbon attached to the carboxylic acid (C-1) and the methyl group (C-5) will also have distinct shifts. The methoxy carbons are anticipated to appear around 55-56 ppm, and the methyl carbon is predicted to be the most shielded, at approximately 15-18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| C-1 | ~115 |

| C-2 | ~162 |

| C-3 | ~97 |

| C-4 | ~164 |

| C-5 | ~118 |

| C-6 | ~133 |

| 2-OCH₃ | ~56.0 |

| 4-OCH₃ | ~55.8 |

| 5-CH₃ | 15 - 18 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the case of this compound, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons as they are isolated singlets. This lack of correlation would support the substitution pattern of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. spectrabase.com It would be used to definitively assign the proton signals to their corresponding carbon atoms. For instance, the aromatic proton signal at ~6.6 ppm would correlate with the carbon signal at ~97 ppm (C-3), and the proton at ~7.7 ppm would correlate with the carbon at ~133 ppm (C-6). Similarly, the methoxy and methyl proton signals would be correlated to their respective carbon signals.

The proton of the C-2 methoxy group showing a correlation to C-2 and C-3.

The proton of the C-4 methoxy group showing correlations to C-3, C-4, and C-5.

The protons of the C-5 methyl group showing correlations to C-4, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-1, C-2, and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular formula of this compound. The calculated exact mass for C₁₀H₁₂O₄ is 196.0736 Da. HRMS would be expected to provide a measured mass very close to this value, confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 196.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, and the loss of a carboxyl group (•COOH, 45 Da). For this specific compound, the loss of a methyl radical (•CH₃, 15 Da) from a methoxy group is also a likely fragmentation pathway.

Based on data for the isomeric compound 2,4-dimethoxy-6-methylbenzoic acid, prominent peaks at m/z 178 and 179 are observed, likely corresponding to the loss of a water molecule or a methyl radical followed by rearrangement. A similar pattern would be expected for the 5-methyl isomer.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 196 | [M]⁺ |

| 181 | [M - CH₃]⁺ |

| 179 | [M - OH]⁺ |

| 163 | [M - CH₃ - H₂O]⁺ |

Infrared (IR) Spectroscopy

Specific experimental IR spectral data, including characteristic absorption frequencies, for this compound are not present in the searched resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax) and molar absorptivity of this compound in various solvents is not available in the provided search results.

X-ray Crystallography and Solid-State Characterization

No published studies on the X-ray crystallographic analysis of this compound were found. Consequently, information on its crystal structure, hydrogen bonding networks, and solid-state conformation is unavailable.

Crystal Structure Determination and Analysis

There are no available data on the crystal system, space group, unit cell dimensions, or atomic coordinates for this compound.

Hydrogen Bonding Networks and Intermolecular Interactions

Without crystal structure data, a description of the hydrogen bonding patterns and other intermolecular interactions in the solid state of this compound cannot be formulated.

Conformational Analysis in Solid State

The conformation of the molecule in the solid state, including the dihedral angles between the carboxylic acid group and the benzene (B151609) ring, has not been determined.

Biological and Biomedical Activity Investigations of 2,4 Dimethoxy 5 Methylbenzoic Acid

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are closely linked to the pathogenesis of numerous chronic diseases. Antioxidant and anti-inflammatory activities are therefore key areas of investigation in the search for new therapeutic agents.

In Vitro Assays for Radical Scavenging (e.g., DPPH, FRAP)

The initial assessment of a compound's antioxidant potential typically involves in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most common methods employed for this purpose.

The DPPH assay utilizes a stable free radical, DPPH, which possesses a deep purple color. nih.gov When an antioxidant molecule donates a hydrogen atom or an electron to DPPH, the radical is neutralized, resulting in a color change to pale yellow. openmedicinalchemistryjournal.com The extent of this decolorization, which is measured using a spectrophotometer, is indicative of the compound's radical scavenging capacity. openmedicinalchemistryjournal.com

The FRAP assay , on the other hand, measures the ability of a substance to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. psu.edu This reduction is typically carried out in the presence of 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a colored complex with the newly formed ferrous ions, allowing for spectrophotometric quantification. psu.edu A higher absorbance reading corresponds to a greater antioxidant power.

A thorough search of scientific literature yielded no published results from DPPH or FRAP assays conducted specifically on 2,4-Dimethoxy-5-methylbenzoic acid.

Table 1: Common In Vitro Radical Scavenging Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Neutralization of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm (color change from purple to yellow). |

| FRAP | Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by an antioxidant. | Increase in absorbance at ~593 nm (formation of a colored complex). |

Cellular Models for Anti-inflammatory Effects

To explore the anti-inflammatory potential of a compound, researchers often employ cellular models that can mimic the inflammatory process in a controlled laboratory setting. rasayanjournal.co.in Macrophage cell lines, such as RAW 264.7, are frequently used for this purpose as they are key players in the body's inflammatory response.

In these experiments, the macrophage cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS), a component of bacterial cell walls. rasayanjournal.co.in This stimulation triggers the release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). rasayanjournal.co.in The test compound is then introduced to assess its ability to inhibit the production of these inflammatory markers. The levels of these mediators can be quantified using techniques such as the Griess assay for NO and enzyme-linked immunosorbent assays (ELISAs) for cytokines.

While studies on structurally related compounds have demonstrated anti-inflammatory effects in such models, no research has been published detailing the effects of this compound in any cellular model of inflammation.

Mechanistic Elucidation of Antioxidant Action

Understanding the mechanism by which a compound exerts its antioxidant effects is crucial for its development as a therapeutic agent. Antioxidants can function through various pathways, including:

Direct Radical Scavenging: This involves the direct interaction and neutralization of free radicals by donating an electron or a hydrogen atom. frontiersin.org

Metal Chelation: Some compounds can bind to and sequester transition metals like iron and copper, which can otherwise catalyze reactions that produce harmful free radicals.

Upregulation of Endogenous Antioxidant Enzymes: Certain molecules can enhance the body's natural antioxidant defenses by increasing the production and activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase. frontiersin.org

The specific antioxidant mechanism of a compound is often determined through a series of targeted in vitro experiments. However, no such mechanistic studies have been performed for this compound.

Anticancer and Cytotoxic Activities

The evaluation of a compound's potential as an anticancer agent begins with assessing its ability to kill cancer cells or inhibit their growth.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

The initial screening for anticancer activity typically involves exposing various cancer cell lines to the test compound in vitro. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine a compound's cytotoxicity. nih.gov This assay measures the metabolic activity of cells, as viable cells can convert the yellow MTT into a purple formazan (B1609692) product. A reduction in the formation of this purple color indicates a decrease in cell viability.

The potency of a cytotoxic compound is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies greater cytotoxicity.

No studies reporting the in vitro cytotoxicity of this compound on any cancer cell lines have been found in the scientific literature.

Table 2: In Vitro Cytotoxicity Evaluation of Benzoic Acid on Various Cancer Cell Lines (48-hour exposure) No data is available for this compound. The following table shows representative data for the parent compound, Benzoic Acid, for illustrative purposes.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MG63 | Bone Cancer | 85.54 ± 3.17 |

| CRM612 | Lung Cancer | 104.9 ± 12.11 |

| A673 | Bone Cancer | 114.7 ± 5.09 |

| HeLa | Cervical Cancer | 161.7 ± 11.23 |

| HUH7 | Liver Cancer | 227.8 ± 19.87 |

| PC3 | Prostate Cancer | 453.6 ± 28.52 |

| CaCO2 | Colon Cancer | 512.4 ± 33.14 |

| SW48 | Colon Cancer | 670.6 ± 43.26 |

| HT29 | Colon Cancer | > 750 |

| 2A3 | Pharyngeal Cancer | > 750 |

| Source: nih.gov |

Target Identification and Pathway Modulation

For a compound that demonstrates promising anticancer activity, the next step is to identify its molecular target and understand how it affects cellular pathways to induce cancer cell death. This can involve investigating the compound's influence on the cell cycle, its ability to trigger programmed cell death (apoptosis), and its impact on key signaling pathways that are often dysregulated in cancer.

Techniques such as flow cytometry, Western blotting, and molecular docking studies are employed to elucidate these mechanisms. For instance, researchers might examine if the compound causes cell cycle arrest at specific checkpoints or if it activates apoptotic proteins like caspases.

To date, there are no published studies that have investigated the molecular targets or the modulation of any cancer-related pathways by this compound.

Antimicrobial and Antifungal Efficacy

No studies were identified that specifically investigated the antimicrobial or antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Determinations

There is no available data reporting the Minimum Inhibitory Concentration (MIC) of this compound against any microbial or fungal strains. MIC values are a standard measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits visible growth of a microorganism idexx.dkidexx.com. Studies on other, different thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown specific antimicrobial and antifungal activities with MIC values ranging from 15.6 µg/mL to 1000 µg/mL against various bacteria and fungi researchgate.net. However, these results are not transferable to the subject compound.

Activity against Drug-Resistant Strains

No information is available regarding the activity of this compound against drug-resistant microbial or fungal strains.

Enzyme Inhibition and Receptor Modulation Studies

There is a lack of specific research on the direct enzyme inhibition or receptor modulation activities of this compound.

Enzyme Binding Assays

No enzyme binding assays have been published for this compound. For context, a related but different compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone, is known to induce apoptosis and has been used in studies as a tau protein fibrillization inducer sigmaaldrich.com. Another study on a benzamide (B126) derivative, N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, reported selective binding affinity for σ₂ receptor sites nih.gov. These findings relate to derivatives or structurally similar molecules and not to this compound itself.

Receptor Interaction and Signal Transduction

Specific data on how this compound might interact with cellular receptors or influence signal transduction pathways is not available in the current body of scientific literature. Research on other dimethoxyphenethylamine derivatives has shown interactions with serotonergic 5-HT receptors, but these compounds are structurally distinct from a benzoic acid nih.govfrontiersin.org.

Pharmacological Relevance and Potential Therapeutic Applications

Due to the absence of dedicated studies, the pharmacological relevance and potential therapeutic applications of this compound remain undetermined. While it is classified as a building block for chemical synthesis biosynth.com, its potential use as a therapeutic agent has not been explored in published research.

Role as a Pharmaceutical Intermediate

There is currently no publicly available scientific literature or data that explicitly identifies this compound as a pharmaceutical intermediate in the synthesis of specific drugs. While related compounds, such as other benzoic acid derivatives, are widely used as building blocks in drug manufacturing, the direct application of this particular isomer in pharmaceutical synthesis is not documented in the searched resources.

Development of New Therapeutic Agents

The development of new therapeutic agents is a vast field, with many benzoic acid derivatives serving as scaffolds for novel drugs. For instance, various substituted benzoic acids have been investigated for their potential as inhibitors of enzymes like protein kinase CK2 or as antifolate agents. nih.govbldpharm.com However, specific research initiatives that utilize this compound as a starting material for the development of new therapeutic agents are not described in the available literature.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Such studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological effect. While SAR studies have been conducted on a wide array of benzoic acid derivatives to understand how different substituents on the benzene (B151609) ring influence their therapeutic properties, specific SAR investigations focusing on derivatives of this compound are not reported in the scientific literature found. medikamentpharma.comnih.gov General principles from SAR studies on other benzoic acids suggest that the position and nature of substituents like methoxy (B1213986) and methyl groups can significantly affect activity, but direct evidence for this specific compound is lacking. medikamentpharma.com

Due to the absence of specific research findings for this compound in the searched databases, no data tables or detailed research findings for the requested sections can be provided.

Computational Chemistry and Chemoinformatics of 2,4 Dimethoxy 5 Methylbenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool for predicting molecular properties and has become a staple in computational chemistry.

The electronic structure of a molecule is fundamental to understanding its chemical behavior. DFT calculations can determine the energies and shapes of the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 2,4-dimethoxy-5-methylbenzoic acid, the distribution of these frontier orbitals would likely be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

DFT calculations can provide various global and local reactivity descriptors. The electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which are related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint which atoms on the aromatic ring and the substituent groups are most susceptible to chemical reactions.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value |

| Electronic Chemical Potential (μ) | -3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, one can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. This analysis is invaluable for confirming the molecular structure and understanding the intramolecular dynamics. For this compound, this would involve identifying the characteristic frequencies for the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the methoxy groups, and the various vibrations of the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR modeling is to generate a set of numerical descriptors that characterize the physicochemical properties of the molecules. These descriptors can be categorized into several classes, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. For a QSAR study involving this compound and its analogs, a large pool of descriptors would be calculated. Subsequently, statistical methods such as principal component analysis (PCA) or genetic algorithms would be employed to select a subset of the most relevant descriptors that are highly correlated with the biological activity of interest.

Once a set of relevant descriptors is selected, a mathematical model is developed to predict the biological activity. Various statistical and machine learning techniques can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and more advanced methods like artificial neural networks (ANN) and support vector machines (SVM). The goal is to create a model that is not only statistically robust but also has good predictive power for new, untested compounds. A successful QSAR model for a series of compounds including this compound could guide the design of new analogs with enhanced biological activity.

Pharmacophore Mapping

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for this compound would define the spatial distribution of its key functional groups: hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, the key pharmacophoric features would likely include:

Two Hydrogen Bond Acceptors (HBA): The oxygen atoms of the two methoxy groups.

One Hydrogen Bond Donor (HBD) & Acceptor: The carboxylic acid group, which can both donate a proton from the hydroxyl group and accept a hydrogen bond at the carbonyl oxygen.

One Aromatic Ring (AR): The substituted benzene ring, which can engage in π-π stacking or hydrophobic interactions.

While no specific pharmacophore hypothesis has been published for this compound itself, models for inhibitors of various enzymes often include these types of features. For instance, pharmacophore models developed for p38α MAP kinase inhibitors feature substituted imidazole (B134444) scaffolds that also present a specific arrangement of hydrogen bond acceptors and hydrophobic/aromatic regions to fit into the ATP-binding pocket. nih.gov Similarly, a validated pharmacophore model for topoisomerase I inhibitors was built upon features including two hydrogen bond acceptors and one aromatic ring. nih.gov Such models are developed by aligning a set of active compounds and extracting the common features responsible for their biological activity, which can then be used as a 3D query to screen large compound databases for new potential inhibitors. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein or receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and affinity. nih.gov The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding energy. For this compound, docking studies could elucidate how its functional groups interact with amino acid residues in a protein's active site.

Potential interactions for this compound would include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar or charged residues like Arginine, Lysine, or Histidine.

Hydrophobic Interactions: The methyl group and the benzene ring can form favorable hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

π-Stacking: The aromatic ring can interact with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan.

In studies on other benzoic acid derivatives, such as those targeting the SARS-CoV-2 main protease, docking simulations have successfully predicted binding affinities and key interactions. nih.gov For example, a study on hydroxybenzoic acid derivatives as potential EGFR tyrosine kinase inhibitors used docking to reveal binding energies comparable to the standard inhibitor, erlotinib. researchgate.net These studies demonstrate the utility of docking in identifying promising candidates for further development. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations model the movements of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnih.gov

If this compound were subjected to MD simulations within a protein binding site, the analysis could reveal:

Stability of Interactions: Whether the initial hydrogen bonds and hydrophobic contacts predicted by docking are maintained over the simulation period.

Conformational Changes: How the ligand and the protein's binding pocket adapt to each other to achieve an optimal fit.

Solvent Accessibility: The extent to which the ligand is exposed to or shielded from the surrounding solvent, which affects binding energetics.

MD simulations have been effectively used to confirm the stability of docked complexes for various systems, from potential antituberculosis agents to inhibitors of autoimmune disease targets. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the system's stability, with low deviations indicating a stable complex. nih.gov

Cheminformatics Databases and Data Mining

Cheminformatics databases are essential resources for accessing curated information about chemical compounds. Data mining these resources can reveal relationships between compounds and provide valuable data for computational studies.

PubChem and ChEMBL are large, publicly accessible databases containing chemical structures, properties, and biological assay data. ebi.ac.uk The compound this compound is registered in PubChem, but a specific entry in ChEMBL, a database focused on bioactive molecules with drug-like properties, was not identified in the searches. ebi.ac.ukachemblock.com

Below is a table of computed properties for this compound (CAS 50625-55-3) available from cheminformatics resources.

| Property | Value | Source |

| Molecular Formula | C10H12O4 | Advanced ChemBlocks achemblock.com |

| Molecular Weight | 196.2 g/mol | Advanced ChemBlocks achemblock.com |

| IUPAC Name | This compound | Advanced ChemBlocks achemblock.com |

| SMILES | O=C(O)C1=CC(C)=C(OC)C=C1OC | Advanced ChemBlocks achemblock.com |

| CAS Number | 50625-55-3 | Advanced ChemBlocks achemblock.com |

Note: The data presented in this table is compiled from the cited source.

Analysis of scientific literature can identify compounds that are frequently mentioned alongside this compound, suggesting they may be used in similar research contexts, synthetic pathways, or possess related biological activities. Various isomers and related substituted benzoic acids are often studied together.

A number of structurally related compounds appear in the chemical literature and supplier catalogs, including:

Isomers: 2,5-Dimethoxybenzoic acid, 3,4-Dimethoxybenzoic acid (Veratric acid), 3,5-Dimethoxy-4-methylbenzoic acid, 2,4-Dimethylbenzoic acid, and 4,5-Dimethoxy-2-methylbenzoic acid. vihitadrugs.comnih.govsynquestlabs.comnih.govbldpharm.com

Synthetic Precursors or Derivatives: 2-Amino-4,5-dimethoxybenzoic acid and 2,4,5-Trimethoxybenzoic acid. chemicalbook.comnih.gov

These related compounds are often used in studies exploring structure-activity relationships or as building blocks in organic synthesis. vihitadrugs.comchemicalbook.com For example, yttrium and heavy lanthanide complexes have been synthesized with 2,4-dimethoxybenzoic acid to study their thermal and spectral properties. vihitadrugs.com

Analytical Methodologies for 2,4 Dimethoxy 5 Methylbenzoic Acid

Chromatographic Techniques

Chromatography is a fundamental separation technique extensively used for the analysis of individual components within a mixture. For a substituted benzoic acid like 2,4-Dimethoxy-5-methylbenzoic acid, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. wjpmr.com It is particularly well-suited for analyzing aromatic carboxylic acids.

Research Findings: A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzoic acid and its derivatives. ekb.egnih.gov In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 or C8 column is a common choice for the stationary phase. ripublication.com

The mobile phase composition is a critical parameter. It usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often a buffer or acidified water. nih.govupb.romdpi.com The pH of the mobile phase significantly influences the retention time of carboxylic acids; at a pH below the acid's pKa, it exists in its protonated, less polar form, leading to longer retention on a reversed-phase column. researchgate.net Conversely, at a pH above the pKa, it becomes an ionized, more polar species, resulting in earlier elution. researchgate.net To ensure consistent and reproducible results, the mobile phase is often acidified with formic acid, acetic acid, or phosphoric acid. mdpi.comusda.gov

Detection is commonly achieved using an ultraviolet (UV) or Diode Array Detector (DAD), which measures the absorbance of the analyte's aromatic ring. upb.ro

Table 1: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Benzoic acid, Sorbic acid, Parabens |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) with acid (e.g., 0.1% formic acid) | Benzoic acid derivatives, Phenolic acids |

| Elution | Isocratic or Gradient | Various preservatives |

| Flow Rate | 0.8 - 1.2 mL/min | Drimarene blue K2RL metabolites (including benzoic acid) |

| Detection | UV/DAD at wavelength corresponding to absorbance maximum (e.g., 230-280 nm) | Caffeine, Benzoic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. researchgate.net Carboxylic acids like this compound are generally non-volatile and require a derivatization step to increase their volatility for GC analysis. nih.govresearchgate.net

Research Findings: Derivatization involves converting the carboxylic acid functional group into a less polar and more volatile ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) for methylation or reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters. researchgate.net

Once derivatized, the compound is introduced into the GC, where it is separated from other components on a capillary column, typically with a non-polar stationary phase (e.g., polymethylsiloxane with 5% phenyl groups). nih.gov The separated components then enter the mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

The resulting mass spectrum provides a molecular fingerprint. For the methyl ester of this compound, characteristic fragmentation would be expected. This includes the molecular ion peak (M+•) and fragments corresponding to the loss of the methoxy (B1213986) group from the ester (-•OCH3) or the ring (-•CH3), and cleavage of the ester itself. The presence of methoxy groups on the ring can lead to characteristic losses, such as formaldehyde (B43269) (CH2O), particularly from an ortho position relative to another group, which can aid in structure elucidation. nih.govoup.com

Table 2: Predicted Key Fragments in GC-MS of Derivatized this compound

| Derivative | Fragment Type | Predicted m/z | Description |

|---|---|---|---|

| Methyl Ester | Molecular Ion [M]+• | 210 | Mass of the intact methyl ester molecule |

| [M-31]+ | 179 | Loss of the ester methoxy group (•OCH3) | |

| [M-15]+ | 195 | Loss of a methyl group (•CH3) | |

| Benzyl Cation | 165 | Fragment corresponding to the dimethoxy-methyl-benzoyl cation |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative analysis of compounds, such as monitoring reaction progress or identifying components in a mixture. researchgate.net

Research Findings: For the analysis of carboxylic acids, the stationary phase is typically silica (B1680970) gel coated on a glass, plastic, or aluminum plate. utexas.edu Since silica is polar, polar compounds will have stronger interactions and move less up the plate. The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the stationary phase by capillary action. A common issue with the TLC of carboxylic acids is "tailing" or streaking of the spot, which occurs because of the acidic nature of the compound interacting strongly with the silica stationary phase. To obtain compact, well-defined spots, a small amount of a modifying acid, such as acetic acid or formic acid, is often added to the mobile phase. quora.comresearchgate.net

A suitable mobile phase for this compound would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with a few drops of acetic acid. researchgate.net After the plate is developed, the separated spots are visualized. Since this compound contains a chromophore, it can be visualized under a UV lamp, where it will appear as a dark spot on a fluorescent background. utexas.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compound.

Table 3: Example TLC Systems for Aromatic Carboxylic Acids

| Stationary Phase | Mobile Phase (Eluent) | Detection Method |

|---|---|---|

| Silica Gel G | Benzene (B151609) / Methanol / Acetic Acid (45:8:4) | UV Light |

| Silica Gel | Hexane / Diethyl Ether / Acetic Acid | UV Light |

| Polyamide | Aqueous solutions of α-cyclodextrin | UV Light |

Spectrophotometric Quantification

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. ju.edu.et Aromatic compounds, including benzoic acid derivatives, are well-suited for this method due to the UV absorbance of the benzene ring. mnstate.edu

Research Findings: The principle behind spectrophotometric quantification is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a pure standard of the compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare a series of solutions of known concentrations. The UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). The methoxy and methyl substituents on the benzene ring will influence the exact λmax compared to unsubstituted benzoic acid. mnstate.edu

A calibration curve is then constructed by plotting the absorbance of the standard solutions at the determined λmax against their respective concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear calibration curve. mnstate.edu While this method is simple, its selectivity can be low if other compounds that absorb at the same wavelength are present in the sample matrix. ju.edu.et

Method Validation for Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjpmr.com For a quantitative method like HPLC, validation ensures the reliability, accuracy, and precision of the results. Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). ekb.eg

Research Findings: The validation of an analytical method for quantifying this compound would involve assessing the following parameters:

Accuracy: This measures the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the pure standard is added to a sample matrix, and the percentage of the standard that is measured (recovered) is calculated. scirp.org

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (precision between different laboratories). ekb.eg

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. ekb.eg

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scirp.orgresearchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) and provides an indication of its reliability during normal usage. ekb.eg

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria for an HPLC Method

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Accuracy | To assess systematic error (bias). | Recovery between 80-120% of the known amount. ekb.eg |

| Precision | To assess random error. | Relative Standard Deviation (RSD) ≤ 15%. ekb.eg |

| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis; resolution > 2 from nearest peak. |

| LOD & LOQ | To determine the sensitivity of the method. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Linearity | To confirm a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999. scirp.org |

| Robustness | To ensure reliability during normal use. | System suitability parameters (e.g., peak resolution, tailing factor) remain within acceptable limits after minor changes to the method. |

Q & A

Q. What are the established synthetic routes for 2,4-dimethoxy-5-methylbenzoic acid, and how can its purity be verified?

- Methodological Answer : A common synthesis involves functionalizing the benzoic acid backbone via methoxylation and methylation. For example, intermediates such as dimethyl 2-nitroterephthalate (precursor to methoxy groups) can be reduced and hydrolyzed to yield the target compound . Purity verification requires multi-modal characterization :

- NMR Spectroscopy : Compare peaks to published data (e.g., ¹H NMR δ 2.16 ppm for the methyl group and δ 3.92/4.07 ppm for methoxy groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 197.08) .

- HPLC : Monitor reaction progress and quantify impurities using reverse-phase columns .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in organic solvents like DMSO, methanol, or chloroform. For biological studies:

- Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in aqueous buffers (<1% DMSO final concentration) to avoid cytotoxicity .

- Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates in assay conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Key optimization strategies include:

- Catalyst Selection : Use Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .

- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and minimize side products .

- Solvent Engineering : Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., 2-MeTHF) without compromising yield .

Contradictions in literature methods (e.g., varying reaction times for nitro group reduction) should be resolved by iterative DOE (Design of Experiments) .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) for this compound be addressed?

- Methodological Answer : Discrepancies may arise from solvent effects, pH, or impurities. To resolve:

- Standardize Conditions : Acquire NMR spectra in deuterated chloroform (CDCl₃) at consistent concentrations .

- Spiking Experiments : Add authentic samples to suspect mixtures to confirm peak assignments .

- 2D NMR : Use HSQC or HMBC to resolve overlapping signals in complex spectra .

Q. What strategies are recommended for studying the biological activity of this compound derivatives?

- Methodological Answer : Focus on structural analogs with modified substituents (e.g., halogenation or esterification):

- SAR Studies : Synthesize derivatives (e.g., 5-bromo or 5-ethoxy variants) and screen against target enzymes or receptors .

- Docking Simulations : Use computational tools (e.g., AutoDock) to predict binding modes to biological targets (e.g., cyclooxygenase or dopamine receptors) .

- In Vivo Testing : Prioritize derivatives with low IC₅₀ values in vitro for pharmacokinetic studies in model organisms .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Leverage quantum mechanical calculations:

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .

- Transition State Modeling : Predict regioselectivity in substitution reactions (e.g., bromination at the 5-position) using Gaussian or ORCA .

- Solvent Effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS .

Tables of Key Data

Q. Table 1: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.16 (s, CH₃), 3.92/4.07 (s, OCH₃) | |

| ¹³C NMR (CDCl₃) | δ 15.1 (CH₃), 55.6/56.7 (OCH₃), 165.6 (COOH) | |

| IR | ν 1725 cm⁻¹ (C=O), 1621 cm⁻¹ (aromatic C=C) | |

| MS | [M + H]⁺ = 197.08, [M + Na]⁺ = 219.06 |

Q. Table 2: Comparative Reactivity of Structural Analogs

| Derivative | Key Modification | Application in Research | Reference |

|---|---|---|---|

| 5-Bromo-2,4-dimethoxy analog | Bromination at C5 | Radioligand synthesis | |

| Ethyl ester derivative | Esterification of COOH | Prodrug development | |

| 5-Nitro intermediate | Nitro group introduction | Precursor for amine derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.